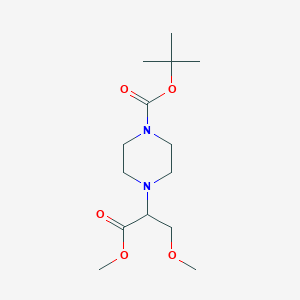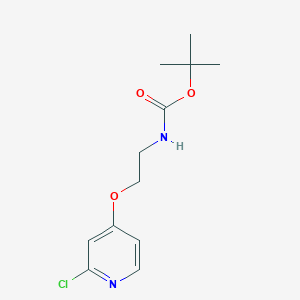
2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol is a synthetic organic compound with a complex structure It is characterized by the presence of a benzhydryl group attached to an azetidine ring, which is further connected to a chloroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzhydryl chloride with azetidine under controlled conditions to form the intermediate 1-benzhydrylazetidine. This intermediate is then reacted with chloroethanol in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloroethanol group to other functional groups such as alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols. Substitution reactions can lead to a variety of functionalized azetidine derivatives.
Scientific Research Applications
2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol involves its interaction with specific molecular targets and pathways. The benzhydryl group and azetidine ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate
- N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide
Uniqueness
2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H18ClNO |
|---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
2-(1-benzhydrylazetidin-3-ylidene)-2-chloroethanol |
InChI |
InChI=1S/C18H18ClNO/c19-17(13-21)16-11-20(12-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,18,21H,11-13H2 |
InChI Key |
PYHILQDRQWRVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CO)Cl)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13919994.png)

![(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13920001.png)

![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)


